molecular formula C8H6F2O3 B6170827 2-(difluoromethyl)-4-hydroxybenzoic acid CAS No. 2551117-27-0

2-(difluoromethyl)-4-hydroxybenzoic acid

Cat. No.: B6170827
CAS No.: 2551117-27-0
M. Wt: 188.13 g/mol
InChI Key: QIEGEGUBOJZMBM-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-4-hydroxybenzoic acid is an organic compound that features a difluoromethyl group attached to a hydroxybenzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(difluoromethyl)-4-hydroxybenzoic acid typically involves the introduction of the difluoromethyl group to a hydroxybenzoic acid derivative. One common method is the difluoromethylation of 4-hydroxybenzoic acid using difluorocarbene precursors under specific reaction conditions. For example, the reaction can be carried out using ClCF2H (chlorodifluoromethane) in the presence of a base such as potassium tert-butoxide (t-BuOK) to generate the difluorocarbene intermediate, which then reacts with the hydroxybenzoic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the development of novel difluoromethylation reagents and catalysts can further streamline the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-4-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding quinone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Difluoromethyl)-4-hydroxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(difluoromethyl)-4-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The hydroxybenzoic acid core can participate in hydrogen bonding and other interactions with target proteins, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethyl)-4-hydroxybenzoic acid is unique due to the presence of both the difluoromethyl and hydroxy groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the hydroxy group allows for hydrogen bonding and other interactions with biological targets .

Properties

CAS No.

2551117-27-0

Molecular Formula

C8H6F2O3

Molecular Weight

188.13 g/mol

IUPAC Name

2-(difluoromethyl)-4-hydroxybenzoic acid

InChI

InChI=1S/C8H6F2O3/c9-7(10)6-3-4(11)1-2-5(6)8(12)13/h1-3,7,11H,(H,12,13)

InChI Key

QIEGEGUBOJZMBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)C(F)F)C(=O)O

Purity

95

Origin of Product

United States

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